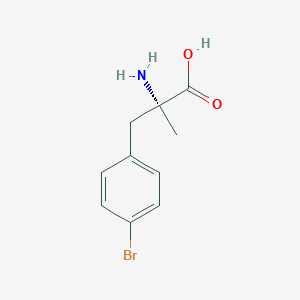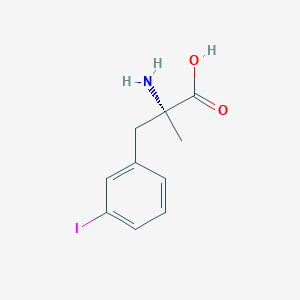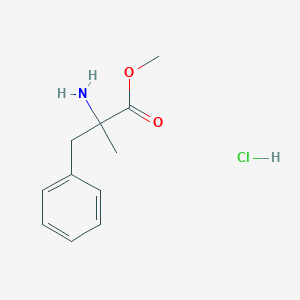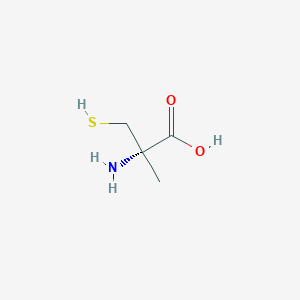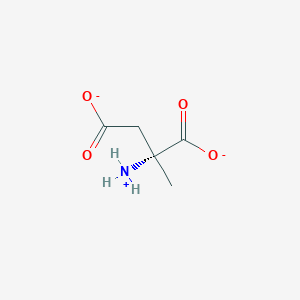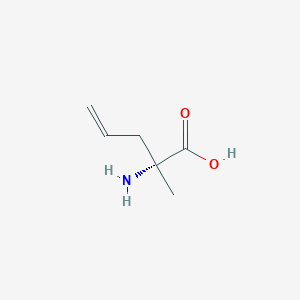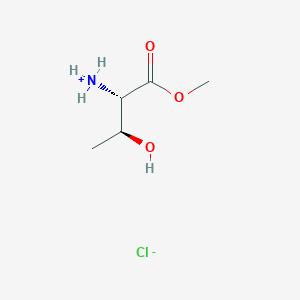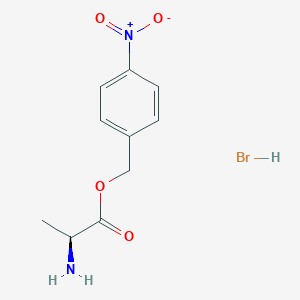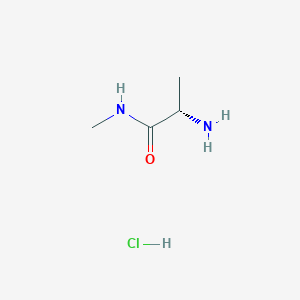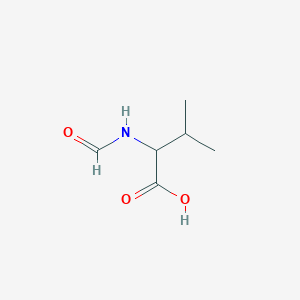
N-Formyl-L-valine
Vue d'ensemble
Description
N-Formyl-L-valine (NFV) is an amino acid derivative that has been studied for its potential applications in various scientific and medical research fields. It is a naturally occurring amino acid derivative found in some proteins, and is also known as formylvaline or formyl-L-valine. NFV is synthesized in a two-step reaction, which involves the conversion of L-valine to its corresponding aldehyde, followed by the coupling of this aldehyde with formic acid. It is a versatile molecule, with a wide range of applications in biochemistry and pharmacology.
Applications De Recherche Scientifique
Synthèse des amides formylés
N-Formyl-L-valine : est utilisé dans la N-formylation des amines ou des nitroarènes, qui est une réaction clé pour la production d'amides formylés . Ces amides formylés sont des intermédiaires précieux dans les synthèses pharmacologiques et servent de blocs de construction importants en chimie organique synthétique et industrielle .
Préparation du catalyseur
Le composé joue un rôle dans la préparation de nanocatalyseurs hétérogènes. Ces catalyseurs sont importants en raison de leur stabilité thermique, de leur réutilisabilité, de leur grande surface spécifique et de leurs performances catalytiques élevées. Les avancées nanotechnologiques ont conduit à de nouvelles méthodes pour créer ces catalyseurs spécifiques (nano) .
Milieux écologiques pour les réactions
This compound : est impliqué dans des réactions réalisées dans des milieux écologiques et verts, notamment l'eau, le polyéthylène glycol et les liquides ioniques, ainsi que dans des conditions sans solvant. Cela s'aligne sur l'accent croissant mis sur les pratiques de chimie durable et verte .
Agents antimicrobiens
Des recherches ont été menées sur les dérivés de la this compound pour leur potentiel en tant qu'agents antimicrobiens. Ces composés se sont avérés prometteurs dans la lutte contre les agents pathogènes Gram-positifs et en particulier dans le ciblage des infections associées aux biofilms causées par Enterococcus faecium .
Activité antioxydante
Les dérivés de la this compound ont été évalués pour leur activité antioxydante par le biais de divers tests. Cette propriété est essentielle pour réduire le stress oxydatif, qui peut entraîner des dommages cellulaires et est impliqué dans de nombreuses maladies .
Tests de toxicité
La toxicité des dérivés de la this compound a été évaluée à l'aide de méthodes de test alternatives, telles que le cladocère d'eau douce Daphnia magna Straus. Ceci est important pour déterminer le profil de sécurité des nouveaux composés avant qu'ils ne soient développés pour une utilisation clinique .
Conception de médicaments
Les dérivés du composé sont utilisés dans la conception de médicaments en raison de leur potentiel thérapeutique prometteur. Ils sont conçus et synthétisés avec des fragments spécifiques qui améliorent leur activité biologique et sont caractérisés par le biais de diverses techniques spectroscopiques .
Études in silico
Des études in silico sont effectuées sur les dérivés de la this compound pour prédire leur effet antimicrobien et leur toxicité. Cette approche de calcul est un moyen rentable de cribler les composés avant qu'ils ne subissent des tests in vitro et in vivo coûteux et longs .
Mécanisme D'action
Target of Action
N-Formyl-L-valine is a formylated peptide that has been shown to interact with formyl peptide receptors (FPRs) on mammalian phagocytes . These receptors are G protein-coupled receptors that play a crucial role in the immune response .
Mode of Action
The interaction of this compound with its targets leads to a series of cellular responses. The binding of this compound to formyl peptide receptors triggers a signal transduction cascade, leading to various cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species .
Biochemical Pathways
This compound is involved in the N-formylation of amines or nitroarenes, a prominent, chemoselective, and efficient reaction for the fabrication of formyl amides . Formamides are valuable intermediates in pharmacological syntheses and important building blocks in synthetic and industrial organic chemistry .
Pharmacokinetics
It is known that the pharmacokinetics of a drug molecule can significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with formyl peptide receptors. This interaction can lead to a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the N-formylation of amines or nitroarenes can be conducted in eco-friendly and green media including water, polyethylene glycol, and ionic liquids, as well as under solvent-free conditions .
Propriétés
IUPAC Name |
(2S)-2-formamido-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYLBWFBPAOKU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4289-97-8 | |
| Record name | N-Formyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4289-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-formyl-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


